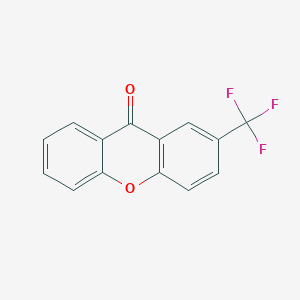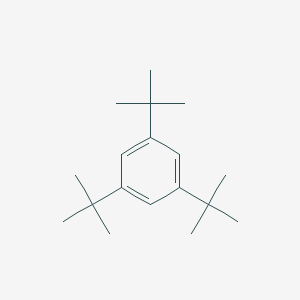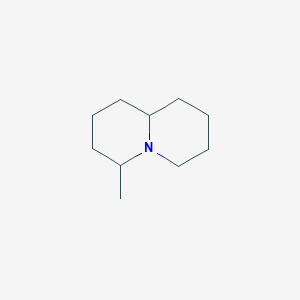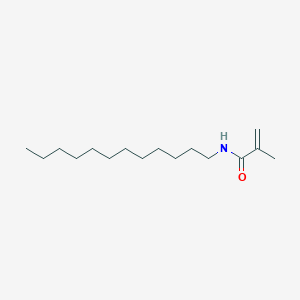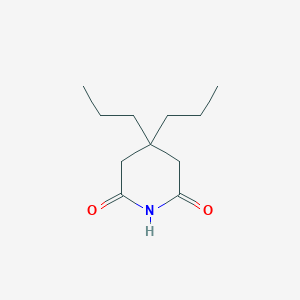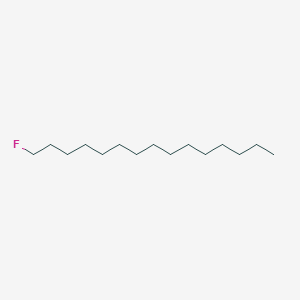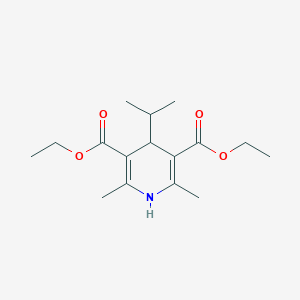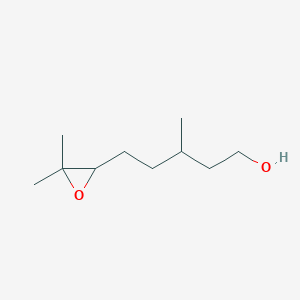
3,7-Dimethyl-6,7-epoxyoctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyl-6,7-epoxyoctan-1-ol is a chemical compound that belongs to the family of epoxy alcohols. It is commonly used in scientific research applications due to its unique properties and potential benefits. In
作用机制
The mechanism of action of 3,7-Dimethyl-6,7-epoxyoctan-1-ol is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
生化和生理效应
Studies have shown that 3,7-Dimethyl-6,7-epoxyoctan-1-ol has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties. It can also inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 3,7-Dimethyl-6,7-epoxyoctan-1-ol in lab experiments is its unique properties. The compound is stable and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that the compound is not widely available, which can make it difficult to obtain for certain experiments.
未来方向
There are many potential future directions for research involving 3,7-Dimethyl-6,7-epoxyoctan-1-ol. One direction is to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, there is potential for the compound to be used in the synthesis of new chiral molecules with unique properties.
Conclusion:
In conclusion, 3,7-Dimethyl-6,7-epoxyoctan-1-ol is a unique compound with potential benefits in various scientific research applications. Its synthesis method is relatively simple and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
科学研究应用
3,7-Dimethyl-6,7-epoxyoctan-1-ol has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of other compounds. It is also used as a chiral building block in the synthesis of chiral molecules.
属性
CAS 编号 |
1564-98-3 |
|---|---|
产品名称 |
3,7-Dimethyl-6,7-epoxyoctan-1-ol |
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
规范 SMILES |
CC(CCC1C(O1)(C)C)CCO |
其他 CAS 编号 |
1564-98-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

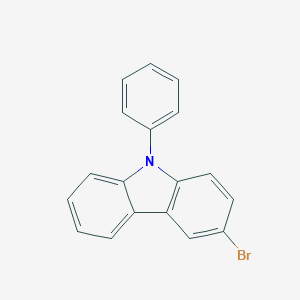
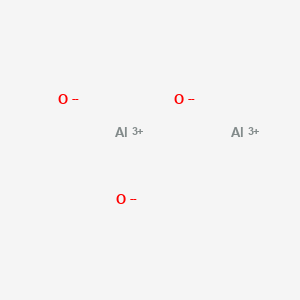
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
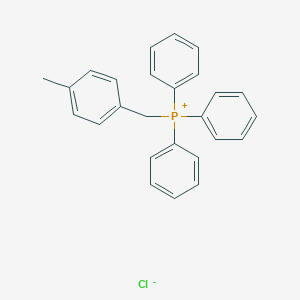
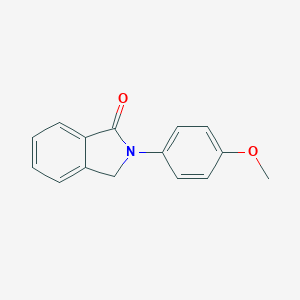
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
